molecular formula C14H12N4S B259072 5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Katalognummer: B259072
Molekulargewicht: 268.34 g/mol
InChI-Schlüssel: NGINMUPNCWFUKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring and a prop-2-ynylthio substituent. The indole nucleus is known for its presence in various bioactive molecules, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Eigenschaften

Molekularformel

C14H12N4S

Molekulargewicht

268.34 g/mol

IUPAC-Name

5-ethyl-3-prop-2-ynylsulfanyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C14H12N4S/c1-3-9-19-14-15-13-12(16-17-14)10-7-5-6-8-11(10)18(13)4-2/h1,5-8H,4,9H2,2H3

InChI-Schlüssel

NGINMUPNCWFUKS-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC#C

Kanonische SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC#C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide in ethanol at 80°C . This reaction produces the mono-propargylated product, which can be further modified under various conditions to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The prop-2-ynylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The prop-2-ynylthio group may also play a role in modulating the compound’s activity by interacting with different enzymes or proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to its fused indole-triazine structure and the presence of the prop-2-ynylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.